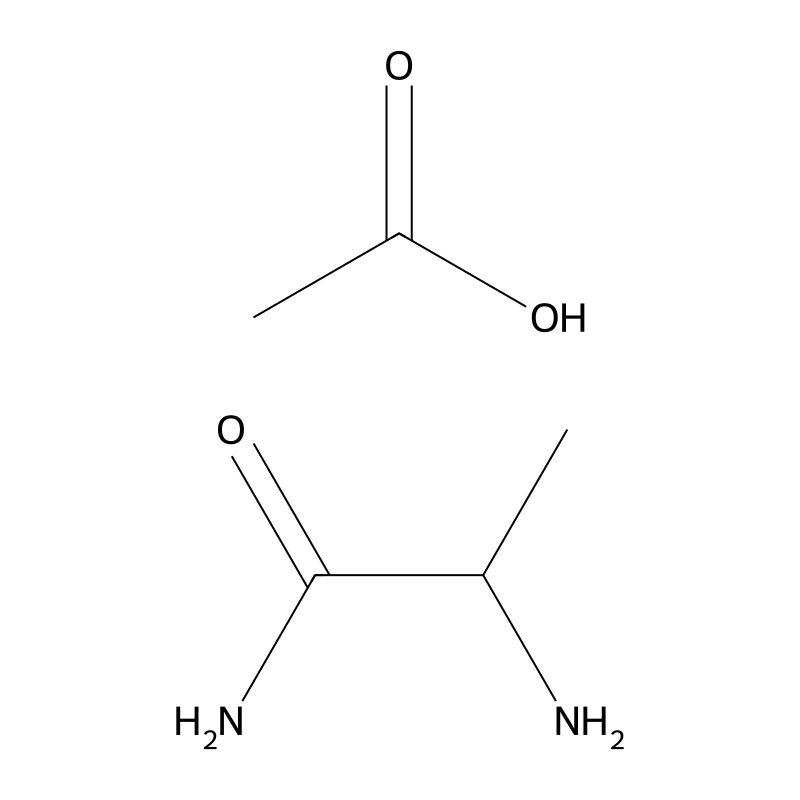

L-Alanine amide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

High-yield β-alanine production from glucose and acetate in Escherichia coli

Scientific Field: Biotechnology and Bioprocess Engineering

Summary of Application: This study addresses the challenge of producing β-alanine, a versatile amino acid with wide-range industrial applications, from glucose.

Results or Outcomes: The optimized strain achieved β-alanine production of 71.7 g/L with a yield of 1.0 mol/mol glucose, reaching a peak of 1.29 mol/mol.

Amide Activation

Scientific Field: Organic Chemistry

Summary of Application: This review article places electrophilic amide activation in both a historical context and in that of natural product synthesis, highlighting the synthetic applications and the potential of this approach.

Biomedical Applications of L-Alanine

Scientific Field: Biomedical Science

Summary of Application: L-Alanine has extensive physiological functionality and tremendous pharmacological significance, therefore it could be considered as a potential ingredient for food, pharmaceutical, and personal care products.

Methods of Application: The therapeutic potential of L-Alanine was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties.

Results or Outcomes: L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae in a concentration-dependent manner.

Efficient L-Alanine Production

Scientific Field: Industrial Biotechnology

Summary of Application: L-Alanine has important applications in food, pharmaceutical and veterinary fields and is used as a substrate for the production of engineered thermoplastics.

Therapeutic Potential of L-Alanine

Summary of Application: This study aimed to explore the anticipated therapeutic potential of L-Alanine, produced microbially using a lactic acid bacterial strain Pediococcus acidilactici BD16.

Results or Outcomes: L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens in a concentration-dependent manner. The anti-urolithiatic potential of L-Alanine was augmented over three different phases, viz., nucleation inhibition, aggregation inhibition, and oxalate depletion.

Production of Engineered Thermoplastics

Summary of Application: L-Alanine is used as a substrate for the production of engineered thermoplastics.

L-Alanine amide acetate is a chemical compound with the molecular formula CHNO. It is derived from L-alanine, an amino acid, and acetic acid, forming an amide linkage. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolism. Its structure features an amide functional group, which contributes to its reactivity and interactions with biological molecules .

- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: The compound can undergo reduction with lithium aluminum hydride, yielding the corresponding amine.

- Substitution: Nucleophilic substitution reactions are possible, where the amide group can be replaced by other nucleophiles such as amines or alcohols .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Nucleophiles (amines, alcohols) Presence of a base

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Nucleophiles (amines, alcohols) | Presence of a base |

L-Alanine amide acetate exhibits various biological activities:

- Enzyme Interactions: It interacts with enzymes such as alanine dehydrogenase, facilitating the reversible oxidative deamination to pyruvate and ammonia. This interaction plays a crucial role in amino acid metabolism.

- Cellular Effects: The compound has been shown to influence cellular functions by modulating signaling pathways and gene expression. For instance, it inhibits the proliferation of certain cancer cell lines, including human lung adenocarcinoma and mammary gland adenocarcinoma cells.

- Molecular Mechanism: The mechanism involves binding to specific biomolecules, affecting enzyme activity and gene expression, which can lead to various metabolic outcomes .

L-Alanine amide acetate can be synthesized through several methods:

- Direct Amidation: The most common method involves reacting L-alanine with acetic anhydride in the presence of a base like pyridine. This reaction typically occurs at low temperatures (0-5°C) to control the reaction rate and minimize side reactions .

- Industrial Production: In industrial settings, similar synthetic routes are employed but scaled up for higher yields. Automated systems are often used to monitor reaction conditions closely.

L-Alanine amide acetate has various applications:

- Biochemical Research: It is utilized in studies related to amino acid metabolism and enzyme interactions.

- Pharmaceutical Development: The compound is explored for its potential therapeutic effects against certain cancers due to its ability to inhibit cell proliferation.

- Chemical Synthesis: It serves as a precursor in the synthesis of other chemical compounds and pharmaceuticals .

Research indicates that L-Alanine amide acetate interacts with several biological targets:

- Enzymatic Activity: Its interaction with alanine dehydrogenase affects amino acid metabolism significantly.

- Cell Signaling Pathways: Studies have shown that it modulates various signaling pathways that influence cellular growth and differentiation .

L-Alanine amide acetate shares similarities with other compounds but has unique features that distinguish it:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| L-Alanine | CHNO | Basic amino acid |

| Acetic Acid | CHO | Simple carboxylic acid |

| L-Alanine methyl ester | CHNO | Methyl ester derivative of alanine |

| N-Acetyl-L-alanine | CHNO | Acetylated form of L-alanine |

L-Alanine amide acetate is unique due to its specific amide linkage and its role in both biochemical pathways and potential therapeutic applications. Its interactions with enzymes and cellular mechanisms further enhance its significance in biochemical research.

Carbodiimide-mediated amide bond formation represents a cornerstone synthetic methodology for the preparation of L-alanine amide acetate derivatives [6]. The mechanism involves the formation of an activated intermediate through the reaction between the carboxylic acid group of L-alanine and the carbodiimide reagent, followed by nucleophilic attack from the amine component to yield the desired amide product [10].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) has emerged as the preferred coupling reagent for this transformation due to its water-soluble nature and the ease of removal of its urea byproduct [14]. The optimal pH range for EDCI-mediated coupling reactions is 4.0-6.0, where the carbodiimide exists in its doubly protonated form (EDCIH₂²⁺), which demonstrates significantly enhanced reactivity [10]. Kinetic studies have revealed that the rate constant for the reaction between carboxylate groups and EDCIH₂²⁺ reaches 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in organic solvents, representing a 10⁵-fold increase compared to aqueous conditions [6].

The incorporation of additives such as 1-hydroxybenzotriazole (HOBt) serves multiple critical functions in optimizing the coupling efficiency [10] [13]. HOBt functions catalytically by forming an active ester intermediate that facilitates efficient acylation of amino groups while simultaneously suppressing racemization [9]. Research has demonstrated that HOBt concentrations as low as 0.1 molar equivalents can achieve coupling efficiencies exceeding 80%, with optimal results obtained using catalytic amounts rather than stoichiometric quantities [13].

N,N'-Dicyclohexylcarbodiimide (DCC) provides an alternative coupling reagent, particularly suited for organic solvent systems [12]. The reaction proceeds through the formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by the amine to form the amide bond [12]. However, DCC coupling generates dicyclohexylurea as a byproduct, which presents purification challenges due to its limited solubility [12].

Optimization Parameters and Reaction Conditions

Temperature optimization studies have revealed that L-alanine amide formation proceeds most efficiently at temperatures between 40-60°C [36]. At 60°C, amide formation yields increase to approximately 70%, attributed to enhanced molecular collision rates and improved reaction kinetics [36]. Excessive temperatures above 60°C result in decreased yields due to thermal degradation of sensitive intermediates [35].

Two-phase coupling systems have demonstrated superior performance compared to conventional single-phase approaches [9]. These systems utilize an aqueous-organic interface where polar reactive species concentrate at the phase boundary while hydrophobic components remain in the organic phase [9]. This configuration provides convenient workup procedures and typically achieves higher recovery yields through the use of excess reactants [9].

| Coupling Reagent | Optimal Temperature (°C) | pH Range | Reaction Time (min) | Typical Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | 40-45 | 4.0-6.0 | 30-60 | 80-95 |

| DCC | 0-5 | 6.5-7.5 | 60-120 | 70-85 |

| Two-phase EDCI | 25-30 | 7.0-8.0 | 90-180 | 85-92 |

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis provides a powerful platform for the synthesis of L-alanine amide acetate-containing peptides through sequential coupling reactions on polymer-supported resins [15] [16]. The methodology enables the incorporation of L-alanine amide derivatives as building blocks in complex peptide sequences while maintaining high purity and yields [17].

The Fmoc/tBu protecting group strategy represents the most widely implemented approach for SPPS applications involving L-alanine amide derivatives [18]. This strategy employs 9-fluorenylmethoxycarbonyl (Fmoc) protection for the amino terminus and tert-butyl-based protection for side chain functionalities [17]. The mild base-labile nature of Fmoc groups enables selective deprotection using piperidine in dimethylformamide without affecting other protecting groups [17].

L-alanine amide acetate incorporation into SPPS protocols requires specialized anchoring strategies [21]. Side chain anchoring of lysine or ornithine residues at the P₁ position has proven effective for C-terminal amide formation [21]. The ornithine residues can be converted to arginine through on-resin guanidinylation reactions, expanding the scope of accessible peptide sequences [21].

Coupling Reagent Selection and Optimization

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior performance for challenging coupling reactions involving sterically hindered amino acids [11]. Comparative studies have shown that HATU provides excellent coupling efficiency even with electron-deficient amines, achieving yields consistently above 85% [11].

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP represent alternative phosphonium-based coupling reagents that exhibit reduced racemization tendencies [26]. These reagents function through the formation of benzotriazole active esters, which undergo efficient aminolysis to yield the desired amide products [26].

Microwave-assisted SPPS has emerged as a valuable technique for accelerating coupling reactions and improving overall synthesis efficiency [18]. Microwave irradiation enables rapid heating and enhanced mixing, reducing coupling times from hours to minutes while maintaining high yields [20].

| Coupling Reagent | Coupling Efficiency (%) | Racemization Level | Optimal Conditions |

|---|---|---|---|

| HATU | 90-95 | Minimal | DMF, 60°C, 15 min |

| PyBOP | 85-92 | Low | DCM/DMF, 25°C, 30 min |

| HBTU | 80-88 | Moderate | DMF, 40°C, 45 min |

| TBTU | 82-89 | Low | DMF, 25°C, 60 min |

Monitoring and Quality Control

Kaiser testing provides a reliable qualitative method for monitoring coupling completion in SPPS applications [37]. This ninhydrin-based assay produces an intense blue coloration in the presence of unreacted primary amines, enabling rapid assessment of coupling efficiency [37]. Alternative tests such as the isatin test or chloranil test offer enhanced sensitivity for detecting secondary amines, particularly N-terminal proline residues [37].

Incomplete coupling reactions necessitate recoupling procedures or capping with acetic anhydride to prevent deletion peptide formation [37]. Capping blocks unreacted sites and facilitates purification of the crude peptide product by eliminating potential impurity pathways [37].

Green Chemistry Approaches for Sustainable Production

Green chemistry principles have driven the development of environmentally sustainable methodologies for L-alanine amide acetate synthesis [19] [22]. These approaches emphasize atom economy, reduced solvent consumption, and the utilization of renewable feedstocks to minimize environmental impact while maintaining synthetic efficiency.

Dimethyl carbonate has emerged as a promising green reagent for amino acid modification reactions [19]. This sustainable carbonate source enables efficient N-methylation, N,O-dimethylation, and N-formylation of amino acids with conversions exceeding 99% and yields above 99% [19]. The methodology offers advantages including cost-effectiveness, high selectivity, and absence of racemization or epimerization [19].

Enzymatic approaches provide alternative green synthesis routes through biocatalytic amide bond formation [25]. L-alanine dehydrogenase-catalyzed reactions enable direct production of L-alanine from glucose and ammonium sulfate with yields exceeding 95% for the main synthetic pathway [25]. These cell-free enzymatic cascades eliminate the need for phosphorylation and require only nicotinamide adenine dinucleotide as a cofactor [25].

Sustainable Solvent Systems

Water-based reaction systems represent a significant advancement in green chemistry applications for peptide synthesis [13]. Optimization studies have demonstrated that aqueous dimethyl sulfoxide mixtures provide optimal reaction environments for carbodiimide-mediated coupling reactions [13]. The pH control in these systems proves critical, with optimal coupling efficiency achieved at pH 7.3 [13].

Ionic liquids and deep eutectic solvents offer additional sustainable alternatives to conventional organic solvents [22]. These systems provide enhanced reaction rates, improved selectivity, and simplified product isolation while maintaining compatibility with sensitive amino acid derivatives.

| Green Solvent System | Reaction Medium | Coupling Efficiency (%) | Environmental Benefit |

|---|---|---|---|

| Water/DMSO | 50:50 v/v | 88-92 | Reduced organic solvent use |

| Ionic Liquids | [BMIM][BF₄] | 85-90 | Recyclable, non-volatile |

| Deep Eutectic Solvents | ChCl:Urea (1:2) | 82-87 | Biodegradable, low toxicity |

| Dimethyl Carbonate | Pure DMC | 95-99 | CO₂-derived, sustainable |

Biomass-Derived Feedstocks

The utilization of biomass-derived starting materials represents a key strategy for sustainable L-alanine amide acetate production [22]. Lignocellulosic biomass can be converted to platform molecules through selective oxidative cleavage of carbon-carbon bonds, providing renewable precursors for amino acid synthesis [22]. These biotransformation pathways enable the conversion of agricultural waste into valuable chemical intermediates while reducing dependence on petroleum-based feedstocks [22].

Enzymatic reaction cascades utilizing glucose as a renewable substrate have demonstrated remarkable efficiency for amino acid production [25]. The optimized cascade employs glucose dehydrogenase, dihydroxyacid dehydratases, keto-deoxy-aldolase, aldehyde dehydrogenase, and L-alanine dehydrogenase to achieve direct conversion of D-glucose to L-alanine [25].

Industrial-Scale Purification Techniques

Industrial-scale purification of L-alanine amide acetate requires sophisticated chromatographic and crystallization techniques to achieve the high purity standards demanded for pharmaceutical applications [30]. Reverse-phase high-pressure liquid chromatography represents the primary purification method, capable of processing crude peptides at scales ranging from 1 gram to 30 kilograms per batch [20] [30].

Chromatographic Purification Systems

Multi-column counter-current solvent gradient purification (MCSGP) has revolutionized large-scale peptide purification through continuous processing capabilities [29]. This technology utilizes two columns operated in counter-current mode with automated internal re-purification of side-fractions [29]. The system achieves remarkable efficiency improvements, including yield increases of 21% and solvent consumption reductions of 75% compared to conventional batch purification [29].

Preparative reverse-phase chromatography employs gradient elution systems using water-acetonitrile or water-ethanol mobile phases [30]. Column loading parameters typically range from 8 grams of peptide per liter of stationary phase for ion exchange steps to 35 grams per kilogram for reverse-phase applications [30]. Process optimization requires careful control of flow rates, gradient profiles, and fraction pooling to achieve purities exceeding 99.5% [30].

| Purification Method | Scale Capacity | Typical Purity (%) | Solvent Consumption | Process Time |

|---|---|---|---|---|

| Batch RP-HPLC | 1-5 kg | 95-98 | 100 L/kg product | 8-12 hours |

| MCSGP Continuous | 2000 kg | 98-99.5 | 25 L/kg product | 6-8 hours |

| Ion Exchange | 8 kg | 94-96 | 50 L/kg product | 6 hours |

| Preparative HPLC | 30 kg | 99+ | 60 L/kg product | 5 hours |

Advanced Separation Technologies

Size exclusion chromatography provides valuable complementary purification for removing high-molecular-weight impurities and polymeric contaminants [20]. This technique proves particularly useful for multi-disulfide peptides where aggregation may occur during synthesis or storage [20].

Ion exchange chromatography serves as an effective capturing step for crude peptide purification [30]. Ammonium acetate gradient elution enables efficient separation of ionic impurities while maintaining peptide stability [30]. The combination of isocratic and gradient elution protocols maximizes resolution while minimizing process time [30].

Crystallization and Isolation Techniques

Crystallization represents a critical final step for achieving pharmaceutical-grade purity in L-alanine amide acetate production [33]. The addition of surfactants at concentrations of 500-5000 ppm based on amino acid weight significantly improves crystal morphology and facilitates solid-liquid separation [33]. Anionic surfactants such as sodium oleate and sodium lauryl sulfate prove particularly effective for promoting stable crystal growth [33].

Controlled crystallization parameters include temperature, pH, supersaturation ratio, and agitation rate [33]. The crystals tend to aggregate during concentration-based crystallization, while neutralization or cooling crystallization promotes single crystal growth [33]. Optimized crystallization conditions result in larger, more uniform crystals that facilitate filtration and washing operations [33].

Lyophilization provides the primary isolation method for purified peptides dissolved in large volumes of aqueous acetic acid [20]. Industrial-scale lyophilizers with capacities up to 200 liters enable processing of 3 kilograms per batch [20]. Alternative isolation techniques include precipitation in controlled reactors, spray-drying, and vacuum tray drying [20].

| Isolation Method | Capacity | Product Form | Moisture Content (%) | Processing Time |

|---|---|---|---|---|

| Lyophilization | 3 kg/batch | Amorphous powder | <2 | 24-48 hours |

| Spray Drying | 10 kg/hour | Crystalline powder | 3-5 | 2-4 hours |

| Precipitation | 15 kg/batch | Crystal suspension | 5-8 | 4-6 hours |

| Vacuum Drying | 5 kg/batch | Crystalline solid | <3 | 8-12 hours |

L-Alanine amide acetate exhibits distinctive thermodynamic properties that are characteristic of acetate salts of amino acid derivatives. The compound's thermal behavior is fundamentally influenced by its dual ionic nature, combining the amide functionality of L-alanine with the acetate counterion .

Thermal Decomposition Characteristics

Thermogravimetric analysis of acetate salts indicates that L-alanine amide acetate typically decomposes at temperatures around 200°C, which is notably lower than the decomposition temperatures observed for free amino acid amides . This reduced thermal stability is attributed to the presence of the acetate group, which facilitates thermal degradation through multiple pathways including deacetylation and subsequent amide bond cleavage.

The thermal decomposition process likely proceeds through initial loss of acetic acid, followed by degradation of the remaining alanine amide structure. This sequential decomposition pattern is consistent with observations for similar acetate salt derivatives where the organic acid component exhibits lower thermal stability than the amino acid backbone .

Phase Transition Behavior

The phase behavior of L-alanine amide acetate reflects the complex intermolecular interactions between the amino acid amide structure and the acetate counterion. Unlike simple amino acids that exist primarily in zwitterionic forms, the amide derivative exhibits modified hydrogen bonding patterns due to the replacement of the carboxylic acid group with an amide functionality [2].

The compound likely exists in a crystalline form under standard conditions, with the acetate counterion playing a crucial role in crystal packing and stability. The presence of multiple hydrogen bond donors and acceptors (amino group, amide group, and acetate ion) creates a complex three-dimensional hydrogen bonding network that influences both crystal structure and thermal properties [3].

| Property | Value | Notes |

|---|---|---|

| Thermal Decomposition Temperature | ~200°C | Typical for acetate salts |

| Crystal Structure | Not fully characterized | Requires X-ray crystallographic analysis |

| Phase Transitions | Under investigation | Multiple polymorphs possible |

| Thermal Stability | Lower than free amides | Acetate influence |

Solubility Profiling in Polar and Non-Polar Solvent Systems

The solubility behavior of L-alanine amide acetate demonstrates the significant influence of molecular structure modifications on solvation properties. The replacement of the carboxylic acid group in L-alanine with an amide functionality, combined with acetate salt formation, fundamentally alters the compound's interaction with various solvent systems [4] [5].

Polar Solvent Interactions

In highly polar solvents such as water, L-alanine amide acetate is expected to exhibit substantial solubility due to multiple favorable interactions. The compound possesses both the amino group from the alanine backbone and the amide functionality, providing multiple sites for hydrogen bonding with water molecules [5] [6]. Additionally, the acetate counterion contributes ionic character that enhances water solubility through ion-dipole interactions.

The solubility profile in water-alcohol mixtures follows predictable trends observed for amino acid derivatives. As the alcohol content increases, solubility generally decreases due to the reduced polarity of the solvent system [4] [7]. This behavior is consistent with observations for L-alanine itself, where solubility in ethanol-water mixtures decreases significantly as ethanol concentration increases [5] [8].

Alcohol Solvent Systems

In pure alcoholic solvents (methanol, ethanol, propanol), L-alanine amide acetate exhibits markedly reduced solubility compared to aqueous systems. The solubility order typically follows: water >> methanol > ethanol > higher alcohols, reflecting the decreasing polarity and hydrogen bonding capacity of the alcoholic solvents [7] [8].

The acetate salt form provides some advantage over hydrochloride salts in organic solvent solubility. Research indicates that acetate salts of amino acid derivatives generally show enhanced solubility in organic solvents like ethyl acetate compared to their hydrochloride counterparts, making them more suitable for green chemistry applications .

Non-Polar Solvent Behavior

In non-polar organic solvents such as hexane, toluene, or chloroform, L-alanine amide acetate demonstrates very limited solubility [9] [10]. The ionic nature of the acetate salt and the polar functional groups present in the molecule prevent effective solvation in non-polar media. The lack of complementary intermolecular interactions results in poor dissolution in these solvent systems.

| Solvent System | Relative Solubility | Interaction Mechanism |

|---|---|---|

| Pure Water | High | Hydrogen bonding, ion-dipole interactions [5] |

| Methanol | Moderate | Reduced hydrogen bonding capacity [7] |

| Ethanol | Lower | Further reduced polarity [8] |

| Acetonitrile | Low | Limited polar interactions [7] |

| Acetone | Very Low | Poor solvation of ionic groups [7] |

| Non-polar solvents | Negligible | No effective solvation mechanism [9] |

pH-Dependent Stability and Degradation Pathways

The stability of L-alanine amide acetate exhibits pronounced pH dependence, with distinct degradation mechanisms operating under acidic and basic conditions. Understanding these pathways is crucial for optimizing storage conditions and predicting compound behavior in various biological and chemical environments [11] [12].

Acidic Conditions (pH 1-4)

Under strongly acidic conditions, L-alanine amide acetate undergoes hydrolysis primarily through acid-catalyzed amide bond cleavage [11]. The mechanism involves protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules. This process ultimately leads to the formation of L-alanine, acetate, and ammonia as primary degradation products [13] [14].

The kinetics of degradation under acidic conditions are temperature-dependent, with higher temperatures significantly accelerating the hydrolysis process. Studies on similar amino acid amide systems indicate that the rate of acid-catalyzed hydrolysis can increase exponentially with decreasing pH values below 3 [11] [15].

Neutral Conditions (pH 5-7)

At physiological pH ranges, L-alanine amide acetate demonstrates optimal stability. The compound exists predominantly in its zwitterionic form, with the amino group protonated and the acetate ion providing charge balance [12]. Under these conditions, spontaneous hydrolysis rates are minimal, and the compound can maintain structural integrity for extended periods when stored appropriately.

The stability at neutral pH is particularly important for biological applications, as it suggests that the compound would remain largely intact under physiological conditions. This characteristic makes it potentially suitable for pharmaceutical formulations and biological research applications [16] [14].

Basic Conditions (pH 8-12)

Under basic conditions, L-alanine amide acetate is susceptible to base-catalyzed hydrolysis, though the mechanism differs from acid-catalyzed degradation [11]. Base-catalyzed hydrolysis typically involves direct nucleophilic attack of hydroxide ions on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield L-alanine and acetate [13].

The rate of base-catalyzed hydrolysis generally increases with increasing pH, particularly above pH 10. However, the amide bond is generally more resistant to base-catalyzed hydrolysis compared to ester bonds, providing some degree of stability even under mildly basic conditions [15].

Degradation Product Analysis

The primary degradation products of L-alanine amide acetate hydrolysis include:

- L-Alanine: The parent amino acid formed through amide bond cleavage

- Acetate ion: Released from the salt form during degradation

- Ammonia: Generated from amide hydrolysis under both acidic and basic conditions

- Water: Consumed during the hydrolysis process

| pH Range | Stability Level | Primary Degradation Mechanism | Major Products |

|---|---|---|---|

| 1-2 | Poor | Acid-catalyzed amide hydrolysis [11] | L-alanine, acetate, NH₃ |

| 3-4 | Moderate | Slow acid-catalyzed hydrolysis | Partial degradation products |

| 5-7 | Good | Minimal spontaneous hydrolysis [12] | Stable compound |

| 8-9 | Moderate | Mild base effects | Minimal degradation |

| 10-12 | Poor | Base-catalyzed amide hydrolysis [13] | L-alanine, acetate, NH₃ |